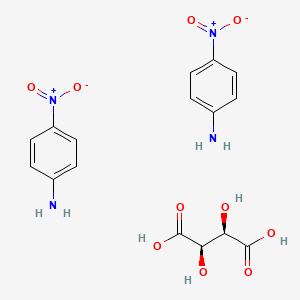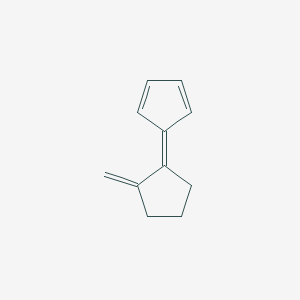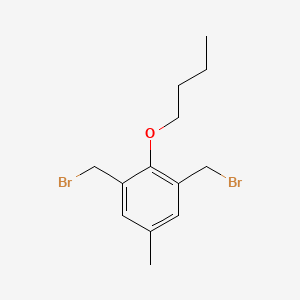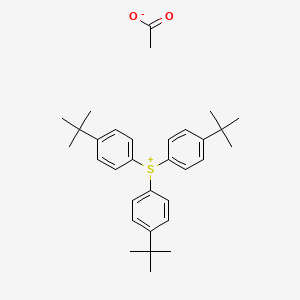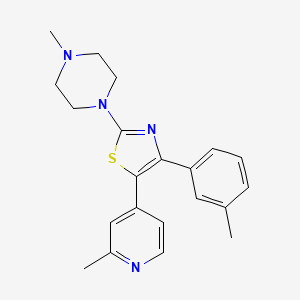
4-(3-Methylphenyl)-2-(4-methylpiperazin-1-YL)-5-(2-methyl-4-pyridyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylphenyl)-2-(4-methylpiperazin-1-YL)-5-(2-methyl-4-pyridyl)-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)-2-(4-methylpiperazin-1-YL)-5-(2-methyl-4-pyridyl)-1,3-thiazole typically involves multi-step organic reactions One common method includes the condensation of 3-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized with 2-methyl-4-pyridinecarboxaldehyde under acidic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3-Methylphenyl)-2-(4-methylpiperazin-1-YL)-5-(2-methyl-4-pyridyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazole ring or the attached aromatic groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, 4-(3-Methylphenyl)-2-(4-methylpiperazin-1-YL)-5-(2-methyl-4-pyridyl)-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets and pathways.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structure may be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(3-Methylphenyl)-2-(4-methylpiperazin-1-YL)-5-(2-methyl-4-pyridyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-(3-Methylphenyl)-2-(4-methylpiperazin-1-YL)-5-(2-methyl-4-pyridyl)-1,3-oxazole: Similar structure but with an oxygen atom in place of sulfur.
4-(3-Methylphenyl)-2-(4-methylpiperazin-1-YL)-5-(2-methyl-4-pyridyl)-1,3-imidazole: Similar structure but with an additional nitrogen atom in place of sulfur.
Uniqueness
4-(3-Methylphenyl)-2-(4-methylpiperazin-1-YL)-5-(2-methyl-4-pyridyl)-1,3-thiazole is unique due to the presence of both sulfur and nitrogen in its thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
365428-72-4 |
|---|---|
分子式 |
C21H24N4S |
分子量 |
364.5 g/mol |
IUPAC名 |
4-(3-methylphenyl)-2-(4-methylpiperazin-1-yl)-5-(2-methylpyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C21H24N4S/c1-15-5-4-6-17(13-15)19-20(18-7-8-22-16(2)14-18)26-21(23-19)25-11-9-24(3)10-12-25/h4-8,13-14H,9-12H2,1-3H3 |
InChIキー |
DJKDPRSGDFEZDP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)N3CCN(CC3)C)C4=CC(=NC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine](/img/structure/B14234931.png)
![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)
![But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B14234943.png)
![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
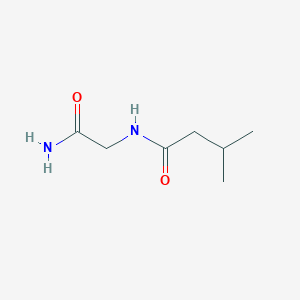
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
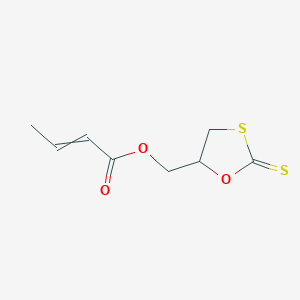
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)
